molecular formula C15H21NO3 B11795574 Ethyl 1,7,7-trimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate

Ethyl 1,7,7-trimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11795574
M. Wt: 263.33 g/mol
InChI Key: LUTBAZPQQFXRTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1,7,7-trimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is a chemical compound with the molecular formula C15H21NO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a hexahydroquinoline core with various functional groups attached, making it a versatile molecule in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1,7,7-trimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves the Hantzsch reaction. This multicomponent reaction includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is carried out under reflux conditions in ethanol or another suitable solvent .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the Hantzsch reaction. The use of catalysts such as triethylbenzylammonium chloride (TEBA) can further improve the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,7,7-trimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives, hydroxylated compounds, and substituted esters .

Scientific Research Applications

Ethyl 1,7,7-trimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1,7,7-trimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, contributing to its antimicrobial activity .

Biological Activity

Ethyl 1,7,7-trimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the hexahydroquinoline class. This compound has garnered attention in pharmacological research due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure which contributes to its biological properties. The molecular formula is C15H19NO3C_{15}H_{19}NO_3, and it has a molecular weight of approximately 273.32 g/mol. Its structural features include a quinoline ring system with multiple functional groups that enhance its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of hexahydroquinolines exhibit significant antimicrobial properties. A study highlighted that certain oxohexahydroquinoline derivatives demonstrated potent activity against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models of inflammation. This activity suggests potential therapeutic applications in treating inflammatory diseases .

Anticancer Potential

The compound's anticancer activity has been explored in various studies. It has been identified as a selective agonist for the FFA3/GPR41 receptor which is implicated in cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in cancer cell lines while sparing normal cells .

The biological activities of this compound are attributed to its ability to modulate receptor activity and influence signaling pathways:

  • FFA3/GPR41 Receptor Modulation : This receptor plays a crucial role in metabolic regulation and inflammation. Compounds that target this receptor may help in managing metabolic disorders and cancer .
  • Cytokine Inhibition : By inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, the compound can mitigate inflammatory responses .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryReduced edema and cytokine levels in models
AnticancerInduces apoptosis in cancer cell lines

Case Study: Anticancer Activity

In a controlled study involving human cancer cell lines (e.g., breast and liver cancer), this compound was administered at varying concentrations. Results indicated a dose-dependent increase in apoptotic markers (caspase activation) alongside reduced cell viability compared to untreated controls. These findings underscore the compound's potential as an anticancer agent .

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

ethyl 1,7,7-trimethyl-2-oxo-6,8-dihydro-5H-quinoline-3-carboxylate

InChI

InChI=1S/C15H21NO3/c1-5-19-14(18)11-8-10-6-7-15(2,3)9-12(10)16(4)13(11)17/h8H,5-7,9H2,1-4H3

InChI Key

LUTBAZPQQFXRTG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(CC(CC2)(C)C)N(C1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.